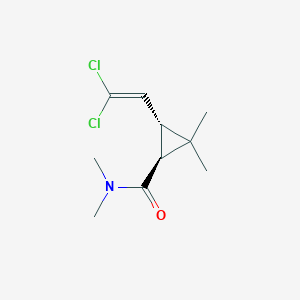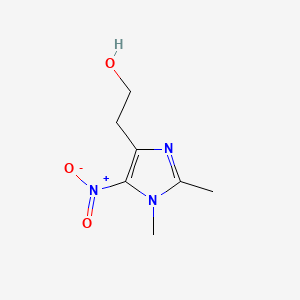
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Vorbereitungsmethoden
The synthesis of 2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol typically involves the nitration of imidazole derivatives followed by subsequent functional group modifications. One common method involves the reaction of 1,2-dimethylimidazole with nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The resulting 1,2-dimethyl-5-nitroimidazole is then reacted with ethylene oxide to yield 2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol .
Analyse Chemischer Reaktionen
2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions include aminoimidazoles and hydroxylamine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is used in studies related to bacterial and protozoal infections.
Wirkmechanismus
The mechanism of action of 2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol involves the reduction of the nitro group to form reactive intermediates that can damage cellular components of microorganisms. These intermediates interact with DNA, proteins, and other cellular structures, leading to cell death . The molecular targets include nucleic acids and enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol include:
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used to treat similar infections but has a longer half-life.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Compared to these compounds, 2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol offers unique structural features that may enhance its reactivity and specificity in certain applications .
Eigenschaften
CAS-Nummer |
104575-27-1 |
|---|---|
Molekularformel |
C7H11N3O3 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11N3O3/c1-5-8-6(3-4-11)7(9(5)2)10(12)13/h11H,3-4H2,1-2H3 |
InChI-Schlüssel |
IHYYHUZRCBWOGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N1C)[N+](=O)[O-])CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)
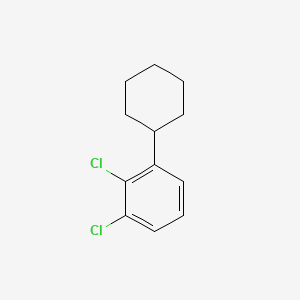
![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
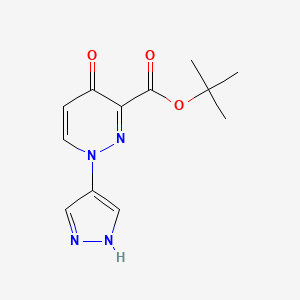

![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)

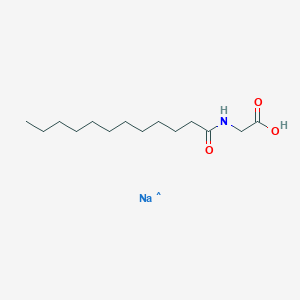
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
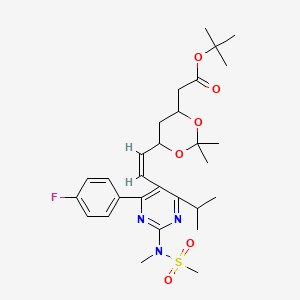
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
